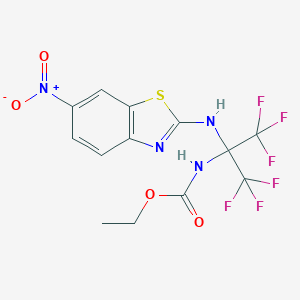![molecular formula C14H17ClF3N3O3 B396109 METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE](/img/structure/B396109.png)
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-aminopyridine with trifluoroacetic anhydride to form an intermediate, which is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the chloro and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Shares the chloro and amino groups but lacks the trifluoromethyl and methylbutanoyl groups.
5-Chloro-2-aminopyridine: Contains the chloro and pyridine groups but does not have the trifluoromethyl and methylbutanoyl groups.
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C14H17ClF3N3O3 |
|---|---|
Peso molecular |
367.75g/mol |
Nombre IUPAC |
methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C14H17ClF3N3O3/c1-8(2)6-11(22)21-13(12(23)24-3,14(16,17)18)20-10-5-4-9(15)7-19-10/h4-5,7-8H,6H2,1-3H3,(H,19,20)(H,21,22) |
Clave InChI |
QCXZRJPNAJJTOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl |
SMILES canónico |
CC(C)CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propanoate](/img/structure/B396030.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propanoate](/img/structure/B396031.png)
![N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B396032.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoate](/img/structure/B396034.png)
![Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B396035.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-nitro-1,3-benzothiazol-2-yl}amino)propanoate](/img/structure/B396036.png)
![4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER](/img/structure/B396037.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}benzamide](/img/structure/B396039.png)
![Methyl 3,3,3-trifluoro-2-[(phenoxyacetyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396042.png)
![N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE](/img/structure/B396045.png)
![Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate](/img/structure/B396047.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate](/img/structure/B396048.png)
![Methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-[2-(2-methylphenyl)hydrazinyl]propanoate](/img/structure/B396049.png)
